7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S2 and its molecular weight is 450.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been surveyed as biologically relevant moieties against different cancer cell lines .
Mode of Action
It is known that quinazoline derivatives have shown significant antitumor activity . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Biochemical Pathways
It is known that quinazoline derivatives have shown significant antitumor activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It is known that quinazoline derivatives have shown significant antitumor activity in vivo, suggesting that they have favorable pharmacokinetic properties for reaching tumor cells .
Result of Action
It is known that quinazoline derivatives have shown significant antitumor activity, suggesting that they may induce cell death in tumor cells .
Action Environment
It is known that quinazoline derivatives have shown significant antitumor activity in vivo, suggesting that they are stable and effective in the complex environment of a living organism .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been surveyed as biologically relevant moieties against different cancer cell lines . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Cellular Effects
In Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC), the in-vivo anticancer activity of quinazoline derivatives, including 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .
Molecular Mechanism
It is known that quinazoline derivatives can inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Properties
IUPAC Name |
7-chloro-N-[2-(4-chlorophenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S2/c20-11-3-1-10(2-4-11)7-8-22-18(26)15-16-23-17(25)13-9-12(21)5-6-14(13)24(16)19(27)28-15/h1-6,9H,7-8H2,(H,22,26)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERRTVDWRAEEJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.